molecular formula C18H22N2O3 B5145661 2-[3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione

2-[3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione

Cat. No.: B5145661
M. Wt: 314.4 g/mol
InChI Key: QNFARXGPVAHSDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with primary amines, which is a common approach for synthesizing isoindoline-1,3-dione derivatives .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including acid catalysis, amide formation, and bromination reactions. These methods ensure the efficient and scalable production of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents, and various catalysts. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield highly substituted isoindoline-1,3-dione derivatives, while reduction reactions can produce different functionalized compounds .

Scientific Research Applications

2-[3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various proteins and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A similar compound with a bromine substituent.

    5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A similar compound with an amino group

Uniqueness

2-[3-(2,6-Dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in the development of new therapeutic agents and industrial chemicals .

Properties

IUPAC Name

2-[3-(2,6-dimethylpiperidin-1-yl)-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-12-6-5-7-13(2)20(12)16(21)10-11-19-17(22)14-8-3-4-9-15(14)18(19)23/h3-4,8-9,12-13H,5-7,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNFARXGPVAHSDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)CCN2C(=O)C3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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